molecular formula C13H28 B1199641 2,6,8-Trimethyldecane CAS No. 62108-26-3

2,6,8-Trimethyldecane

Cat. No. B1199641
CAS RN: 62108-26-3
M. Wt: 184.36 g/mol
InChI Key: SWDJLVOSNCGQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,8-Trimethyldecane is an alkane.
2, 6, 8-Trimethyldecane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 2, 6, 8-Trimethyldecane is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6, 8-Trimethyldecane has been primarily detected in feces. Within the cell, 2, 6, 8-trimethyldecane is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 6, 8-trimethyldecane can be found in herbs and spices. This makes 2, 6, 8-trimethyldecane a potential biomarker for the consumption of this food product.

properties

CAS RN

62108-26-3

Product Name

2,6,8-Trimethyldecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,6,8-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-12(4)10-13(5)9-7-8-11(2)3/h11-13H,6-10H2,1-5H3

InChI Key

SWDJLVOSNCGQGB-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)CCCC(C)C

Canonical SMILES

CCC(C)CC(C)CCCC(C)C

Other CAS RN

62108-26-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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